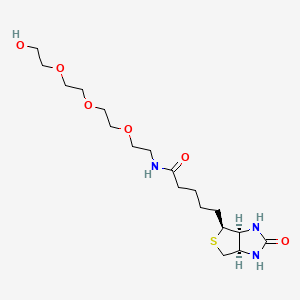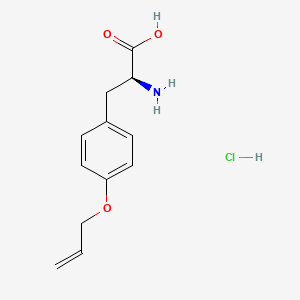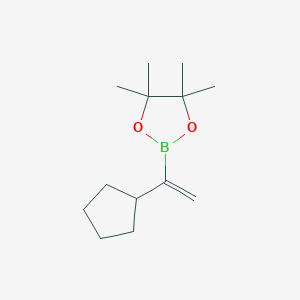
Biotin-PEG4-alcohol
Descripción general
Descripción
Biotin-PEG4-alcohol is a biotinylation reagent that contains a primary hydroxyl group. The polyethylene glycol (PEG) spacer in this compound provides greater solubility to labeled molecules compared to reagents with only hydrocarbon spacers . This compound is often used in research for its ability to biotinylate molecules, which can then be used in various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-alcohol typically involves the reaction of biotin with a PEG4 linker that has a terminal hydroxyl group. The process may involve several steps, including the activation of biotin and the subsequent coupling with the PEG4 linker under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is usually purified using chromatography techniques and is often available in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions: Biotin-PEG4-alcohol undergoes various chemical reactions, including:
Oxidation: The primary hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic conditions to form esters or ethers.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Substitution: Esters or ethers.
Aplicaciones Científicas De Investigación
Biotin-PEG4-alcohol is widely used in scientific research due to its ability to biotinylate molecules. Some of its applications include:
Chemistry: Used as a linker in the synthesis of biotinylated compounds for various assays.
Biology: Facilitates the labeling of proteins, peptides, and other biomolecules for detection and purification.
Medicine: Employed in the development of diagnostic tools and targeted drug delivery systems.
Industry: Used in the production of biotinylated reagents for various biochemical applications
Mecanismo De Acción
Biotin-PEG4-alcohol exerts its effects through the biotinylation of molecules. The biotin moiety binds specifically to avidin or streptavidin, enabling the attachment of biotinylated molecules to these proteins. This interaction is highly specific and strong, making it useful for various biochemical applications .
Comparación Con Compuestos Similares
Biotin-PEG4-NHS: Contains an N-hydroxysuccinimide ester group that reacts with primary amines.
Biotin-PEG4-Maleimide: Contains a maleimide group that reacts with thiol groups.
Uniqueness: Biotin-PEG4-alcohol is unique due to its primary hydroxyl group, which provides versatility in chemical modifications. The PEG spacer enhances solubility and reduces steric hindrance, making it suitable for various applications .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIIDTTUJDVFCP-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3246259.png)






![5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B3246294.png)


![7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3246333.png)



